Cas no 103688-23-9 (Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]-)
![Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]- structure](https://es.kuujia.com/scimg/cas/103688-23-9x500.png)
103688-23-9 structure
Nombre del producto:Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]-
Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]- Propiedades químicas y físicas
Nombre e identificación
-
- Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]-
- 1-[5-(4-methylphenyl)sulfonyl-3-phenyl-4H-pyrazolo[4,3-c]quinolin-2-yl]ethanone
- 2-Acetyl-4,5-dihydro-3-phenyl-5-tosyl-2H-pyrazolo(4,3-c)quinoline
- 2-acetyl-4,5-dihydro-3-phenyl-5-tosyl-2H-pyrazolo[4,3-c]quinoline
- 2-acetyl-4,5-dihydro-3-phenyl-5-tosyl-2H-pyrazolo< 4,3-c> quinoline
- 2-Acetyl-4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl-2H-pyrazolo(4,3-c)quinoline
- 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-2-acetyl-5-((4-methylphenyl)sulfonyl)-3-phenyl-
- AGN-PC-00N4D4
- BRN 5657576
- LS-129324
- 103688-23-9
- DTXSID50146008
-
- Renchi: InChI=1S/C25H21N3O3S/c1-17-12-14-20(15-13-17)32(30,31)27-16-22-24(21-10-6-7-11-23(21)27)26-28(18(2)29)25(22)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3
- Clave inchi: SQNKQWDDDQDAHG-UHFFFAOYSA-N
- Sonrisas: CC1=CC=C(S(N2CC3=C(N(N=C3C3=CC=CC=C23)C(=O)C)C2=CC=CC=C2)(=O)=O)C=C1
Atributos calculados
- Calidad precisa: 443.13053
- Masa isotópica única: 443.13036271g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 3
- Complejidad: 783
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.1
- Superficie del Polo topológico: 80.6Ų
Propiedades experimentales
- PSA: 72.27
Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]- Literatura relevante
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
103688-23-9 (Ethanone,1-[4,5-dihydro-5-[(4-methylphenyl)sulfonyl]-3-phenyl-2H-pyrazolo[4,3-c]quinolin-2-yl]-) Productos relacionados
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
